Kinetic Advantage: Retro-Aldol Ring Fission Rates Exceed Open-Chain Analogs by >4 Orders of Magnitude
Sodium 3-hydroxythietane-3-sulfonate, as a 3-hydroxythietane derivative, benefits from extreme ring strain that dramatically accelerates retro-aldol ring fission. In aqueous sodium hydroxide, 3-hydroxythietane derivatives undergo this eliminative cleavage 4 × 10⁴ to 5 × 10⁵ times faster than their open-chain β-hydroxy sulfonate or sulfone counterparts [1]. This rate enhancement correlates with a strain energy expression of 33-41% for the thietane system, compared to ~26% for cyclobutane eliminations [1].
| Evidence Dimension | Rate of retro-aldol ring fission |
|---|---|
| Target Compound Data | Rate constant: 4 × 10⁴ to 5 × 10⁵ times faster than open-chain analogues |
| Comparator Or Baseline | Open-chain β-hydroxy sulfonates/sulfones (e.g., 3-hydroxypropane-1-sulfonate derivatives) |
| Quantified Difference | 4 × 10⁴ to 5 × 10⁵ -fold acceleration |
| Conditions | Aqueous sodium hydroxide, 3-hydroxythietane derivatives (Young & Stirling, 1997) |
Why This Matters
This magnitude of rate enhancement enables milder reaction conditions or significantly shorter reaction times in synthetic sequences where thietane ring-opening is the key step.
- [1] Young, D. J., & Stirling, C. J. M. (1997). Reactivity in eliminative cleavage of activated four-membered rings. The behaviour of 3-hydroxythietane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 425-430. DOI: 10.1039/A607178C View Source
